molecular formula C23H23N3O6S B2379135 Ethyl 4-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanyl-3-oxobutanoate CAS No. 422530-90-3

Ethyl 4-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanyl-3-oxobutanoate

Cat. No. B2379135
CAS RN: 422530-90-3
M. Wt: 469.51
InChI Key: FMMNAMSNFTUAFV-UHFFFAOYSA-N
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Description

Ethyl 4-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanyl-3-oxobutanoate is a useful research compound. Its molecular formula is C23H23N3O6S and its molecular weight is 469.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Properties

Ethyl 4-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanyl-3-oxobutanoate and its derivatives have been explored primarily for their synthesis methodologies and antimicrobial properties. Studies have reported the synthesis of new quinazoline compounds exhibiting potential as antimicrobial agents. For instance, Desai, Shihora, and Moradia (2007) synthesized a range of quinazoline derivatives, including compounds structurally similar to this compound, and tested them for antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007).

Similarly, Trotsko et al. (2014) synthesized thiosemicarbazide derivatives and evaluated their in vitro antimicrobial activity, highlighting the potential of furan-2-ylmethyl compounds in fighting bacterial infections (Trotsko, Wujec, Kosikowska, & Malm, 2014).

Chemical Synthesis and Characterization

Apart from antimicrobial applications, significant research has focused on the chemical synthesis and characterization of compounds related to this compound. Studies like those by Sobenina et al. (2011) and Sokmen et al. (2014) have detailed the synthesis processes and characterization of similar compounds, elucidating their chemical structures and properties (Sobenina et al., 2011); (Sokmen, Gumrukcuoglu, Uğraş, Sahin, Sagkal, & Uğraş, 2014).

Potential Pharmacological Activities

While specific pharmacological activities of this compound itself are not extensively researched, studies on structurally similar compounds suggest potential pharmacological applications. For example, Fujita et al. (1997) examined the antibacterial activities of furan-2-one–quinoline derivatives, indicating the scope for antibacterial application in related compounds (Fujita, Egawa, Katsumi, & Matsumoto, 1997).

properties

IUPAC Name

ethyl 4-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6S/c1-3-9-26-22(30)18-8-7-15(21(29)24-13-17-6-5-10-32-17)11-19(18)25-23(26)33-14-16(27)12-20(28)31-4-2/h3,5-8,10-11H,1,4,9,12-14H2,2H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMNAMSNFTUAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NC2=C(C=CC(=C2)C(=O)NCC3=CC=CO3)C(=O)N1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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